molecular formula C15H19F3N2O2 B5412237 N-(2-isopropylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide

N-(2-isopropylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide

Cat. No. B5412237
M. Wt: 316.32 g/mol
InChI Key: IYQMGBAZLSQIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP is commonly used in scientific research to study its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

N-(2-isopropylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide binds to serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to an increase in the release of dopamine and other neurotransmitters, which can affect mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and alter sleep patterns. This compound has also been shown to have anxiogenic effects, meaning it can induce anxiety in animals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-isopropylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide in lab experiments is its ability to selectively activate serotonin receptors. This allows researchers to study the specific effects of serotonin on various physiological and behavioral processes. However, one limitation of using this compound is its potential for off-target effects. This compound can bind to other receptors in addition to serotonin receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(2-isopropylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and behavioral processes. Finally, more studies are needed to explore the safety and potential side effects of this compound.

Synthesis Methods

N-(2-isopropylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide can be synthesized through the reaction of 2-isopropylphenylmagnesium bromide with 2-trifluoromethylmorpholine-4-carboxylic acid chloride. The reaction produces this compound as a white crystalline solid with a melting point of 137-139°C.

Scientific Research Applications

N-(2-isopropylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide is commonly used in scientific research to study its effects on the central nervous system. It is a serotonin receptor agonist, which means it binds to serotonin receptors in the brain and activates them. This compound is often used as a tool to study the role of serotonin in various physiological and behavioral processes.

properties

IUPAC Name

N-(2-propan-2-ylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c1-10(2)11-5-3-4-6-12(11)19-14(21)20-7-8-22-13(9-20)15(16,17)18/h3-6,10,13H,7-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQMGBAZLSQIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)N2CCOC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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